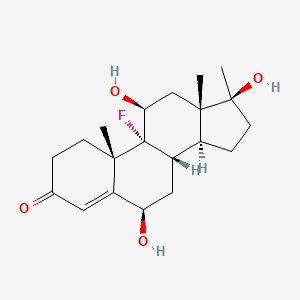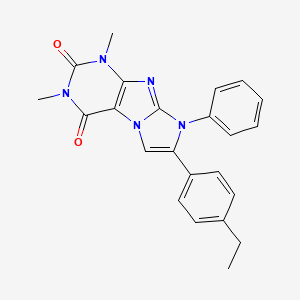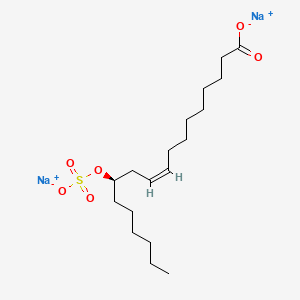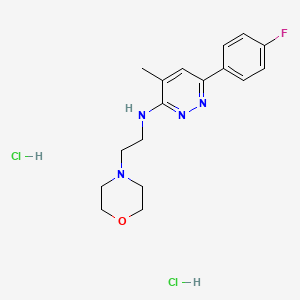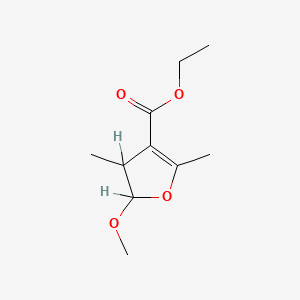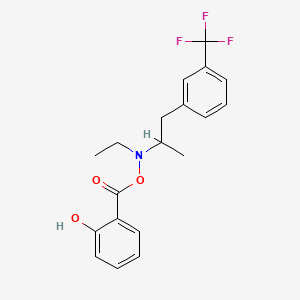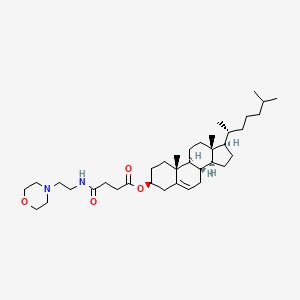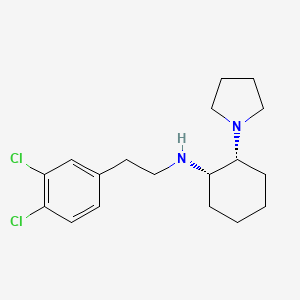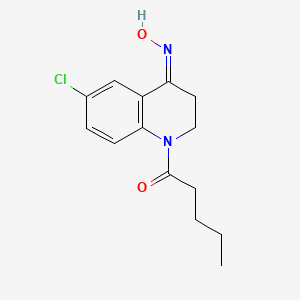
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline is a bioactive chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline typically involves the reaction of 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline with valeryl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oximino derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory synthesis, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oximino group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-4-oximino-1-phenyl-1,2,3,4-tetrahydroquinoline
- 6-Chloro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-Chloro-4-oximino-1-valeryl-1,2,3,4-tetrahydroquinoline is unique due to its specific valeryl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
81892-37-7 |
|---|---|
Molekularformel |
C14H17ClN2O2 |
Molekulargewicht |
280.75 g/mol |
IUPAC-Name |
1-[(4Z)-6-chloro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]pentan-1-one |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-3-4-14(18)17-8-7-12(16-19)11-9-10(15)5-6-13(11)17/h5-6,9,19H,2-4,7-8H2,1H3/b16-12- |
InChI-Schlüssel |
AUFPWKHBEWESHY-VBKFSLOCSA-N |
Isomerische SMILES |
CCCCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Cl |
Kanonische SMILES |
CCCCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


